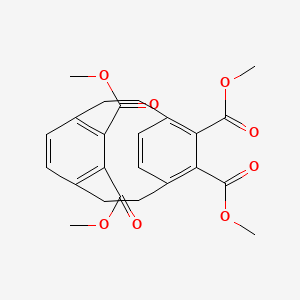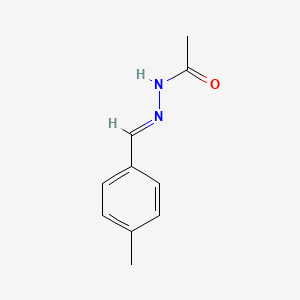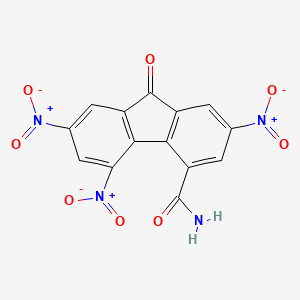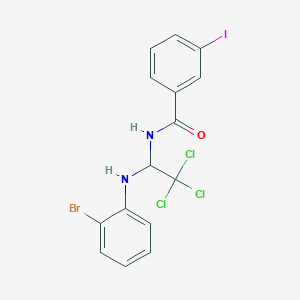
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester is a complex organic compound with the molecular formula C24H24O8 and a molecular weight of 440.454 g/mol . This compound is known for its unique tricyclic structure, which includes multiple double bonds and ester functional groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester involves multiple steps, typically starting with the formation of the tricyclic core structure. This can be achieved through a series of cyclization reactions. The esterification process is then carried out to introduce the ester functional groups. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace ester groups, forming different derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester involves its interaction with molecular targets through its ester functional groups and tricyclic structure. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds include:
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-2-carboxylic acid methyl ester: This compound has a similar tricyclic structure but differs in the position and number of ester groups.
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-5-carboxylic acid methyl ester: Another similar compound with variations in the ester group positions.
Tricyclo(8.2.2.2(4,7))hexadeca-hexaene-tetracarboxylic acid tetramethyl ester stands out due to its multiple ester groups and unique tricyclic structure, making it a valuable compound in various research fields .
Properties
CAS No. |
73803-20-0 |
|---|---|
Molecular Formula |
C24H24O8 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
tetramethyl tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene-5,6,11,12-tetracarboxylate |
InChI |
InChI=1S/C24H24O8/c1-29-21(25)17-13-5-6-14(18(17)22(26)30-2)11-12-16-8-7-15(10-9-13)19(23(27)31-3)20(16)24(28)32-4/h5-8H,9-12H2,1-4H3 |
InChI Key |
ZUYBKGPVJPHPTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCC3=C(C(=C(CCC(=C1C(=O)OC)C=C2)C=C3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11973911.png)
![4-{(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973915.png)


![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
![3,7-Dihydro-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(phenylmethyl)thio]-1H-purine-2,6-dione](/img/structure/B11973954.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973961.png)

